5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

Catalog No.
S12820571
CAS No.
M.F
C24H32N6O3
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl...

Product Name

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15,21H,5-8,11-14H2,1-4H3

InChI Key

NMKDOESGZUHOQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of phosphodiesterase inhibitors. This compound is structurally related to sildenafil, a well-known medication for erectile dysfunction, and is recognized for its potential therapeutic applications in various medical fields. The molecular formula of this compound is C24H32N6O3, with a molecular weight of 452.5 g/mol. Its unique structure features a pyrazolo-pyrimidinone core, which contributes to its biological activity and interaction with specific enzymes in the body.

, including:

  • Oxidation: This can be performed using agents like potassium permanganate or hydrogen peroxide, which may alter the functional groups present in the molecule.
  • Reduction: Reductive reactions can be conducted with sodium borohydride or lithium aluminum hydride to modify the nitrogen-containing groups.
  • Substitution: The piperazine ring in the structure allows for substitution reactions, where alkyl halides or acyl chlorides can be introduced to create derivatives with varied properties.

These reactions are essential for modifying the compound to enhance its efficacy or tailor it for specific applications.

The primary mechanism of action for 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, the compound prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in smooth muscle cells. This action results in vasodilation and enhanced blood flow, particularly beneficial in treating erectile dysfunction. Additionally, research indicates potential anti-inflammatory and anti-cancer properties, although further studies are needed to fully elucidate these effects.

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a precursor.
  • Acylation Reaction: This precursor undergoes acylation with chloroacetyl chloride under anhydrous conditions to introduce the carbonyl group from the piperazine derivative.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

This multi-step synthesis allows for precise control over the final structure and purity of the compound.

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one has several notable applications:

  • Erectile Dysfunction Treatment: As a phosphodiesterase inhibitor, it is primarily used in therapies aimed at improving erectile function.
  • Potential Anti-inflammatory Agent: Preliminary studies suggest that it may possess anti-inflammatory properties.
  • Cancer Research: There is ongoing research into its efficacy as an anti-cancer agent due to its ability to modulate cellular signaling pathways.

Interaction studies have shown that this compound may interact with various receptors and enzymes beyond PDE5. For instance:

  • Cyclic Guanosine Monophosphate Pathway: By increasing cGMP levels, it may influence other signaling pathways involved in vascular health.
  • Drug Interactions: It may have synergistic effects when combined with other medications targeting similar pathways, although specific interactions require further investigation.

Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.

Several compounds share structural similarities with 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one. Here are some notable examples:

Compound NameStructure TypeKey Differences
SildenafilPyrazolopyrimidinoneContains a methylpiperazine moiety instead of ethyl; different pharmacokinetics.
TadalafilPyrimidinoneFeatures a distinct core structure; longer half-life compared to others.
VardenafilPyrazolopyrimidinoneSimilar core but varies in substituents; different potency and duration of action.

These compounds exhibit varied pharmacological profiles due to their structural differences, which influence their therapeutic applications and effectiveness.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

452.25358890 g/mol

Monoisotopic Mass

452.25358890 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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